4-Fluoro-D-phenylalanine hydrochloride

Catalog No.
S516186
CAS No.
122839-52-5
M.F
C9H11ClFNO2
M. Wt
219.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-D-phenylalanine hydrochloride

CAS Number

122839-52-5

Product Name

4-Fluoro-D-phenylalanine hydrochloride

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1

InChI Key

ZDECBCKSULAIGP-DDWIOCJRSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl

Neuroscience:

  • Studies on learning and memory: 4-F-D-Phe has been shown to modulate neurotransmitter activity in the brain, particularly affecting glutamate and dopamine. Pubmed source: Researchers are investigating its potential role in improving learning and memory, Pubmed source: though more research is needed to understand its mechanisms and potential therapeutic applications.

Oncology:

  • Antitumor properties: Some studies have suggested that 4-F-D-Phe may have antitumor properties, potentially by interfering with cancer cell metabolism. Pubmed source: However, these studies are preliminary, and further research is necessary to determine its efficacy and safety in cancer treatment.

Other areas of investigation:

  • 4-F-D-Phe is also being explored for its potential applications in other areas, such as pain management, Pubmed source: neurodegenerative diseases, Pubmed source: and psychiatric disorders. Pubmed source: It is important to note that these are ongoing areas of research, and more studies are needed to confirm the potential benefits and safety of 4-F-D-Phe in these contexts.

4-Fluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of a hydrogen atom at the para position of its aromatic ring with a fluorine atom. Its chemical formula is C₉H₁₁ClFNO₂, with a molecular weight of 219.64 g/mol. This compound appears as a white powder or shiny flakes and is known to be slightly soluble in water, with solubility less than 1 mg/mL at 70°F .

The mechanism of action of 4-F-D-Phe-HCl depends on the specific research context. Here are two potential scenarios:

  • Interaction with Protein Targets: Due to its structural similarity to D-phenylalanine, 4-F-D-Phe-HCl might be able to bind to receptors or enzymes that typically interact with D-Phe. This can be used to study these interactions and their role in biological processes [].
  • Neurotransmission: 4-F-D-Phe-HCl might interfere with the neurotransmitter L-DOPA (levodopa), a precursor to dopamine. This property allows researchers to investigate dopamine signaling pathways in the brain.
  • Limited information is available on the specific hazards of 4-F-D-Phe-HCl.
  • As a general precaution, most laboratory chemicals should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats [].
  • Due to the presence of the fluorine atom, it's advisable to consult safety data sheets (SDS) for similar fluorinated compounds to get a general idea of potential hazards.
Typical of amino acids, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of phenethylamine derivatives.
  • Peptide Bond Formation: It can be incorporated into peptides through standard peptide synthesis methods, acting as a building block for more complex structures .

This compound exhibits biological activity primarily as an antagonist of phenylalanine. It has been shown to inhibit protein synthesis due to its structural similarity to phenylalanine, which can interfere with normal metabolic pathways . Its unique fluorination may also influence its interaction with biological systems, potentially altering binding affinities and biological responses.

Synthesis of 4-Fluoro-D-phenylalanine hydrochloride typically involves:

  • Fluorination of Phenylalanine: Using fluorinating agents such as N-fluorobenzenesulfonimide or other electrophilic fluorinating reagents.
  • Hydrochloride Salt Formation: The free amino acid can be converted to its hydrochloride salt by treatment with hydrochloric acid in aqueous or methanolic solution .
  • Purification: The product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels.

4-Fluoro-D-phenylalanine hydrochloride has several applications, particularly in:

  • Biochemical Research: Used as a tool in proteomics and metabolic studies due to its ability to interfere with protein synthesis.
  • Drug Development: Investigated for potential roles in designing novel therapeutics targeting specific pathways involving phenylalanine metabolism.
  • Chemical Biology: Serves as a probe for studying the effects of fluorinated amino acids on protein structure and function .

Interaction studies have shown that 4-Fluoro-D-phenylalanine can affect various biological systems:

  • Protein Synthesis Inhibition: It can disrupt normal translation processes due to competition with natural substrates.
  • Receptor Binding Studies: Its unique structure allows it to interact differently with receptors compared to non-fluorinated analogs, providing insights into ligand-receptor dynamics .

Several compounds are structurally or functionally similar to 4-Fluoro-D-phenylalanine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
D-PhenylalanineNo fluorine substitutionNaturally occurring amino acid
4-FluorophenylalanineFluorination at para positionUsed in various biochemical assays
3-FluorophenylalanineFluorination at meta positionDifferent biological activity profile
2-FluorophenylalanineFluorination at ortho positionAltered steric effects influencing binding sites

4-Fluoro-D-phenylalanine hydrochloride is unique due to its specific para-fluorination, which affects its biological interactions and properties compared to other fluorinated phenylalanines. Its role as an antagonist in protein synthesis distinguishes it from its non-fluorinated counterparts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15

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